molecular formula C24H23ClFN5O2 B12411438 Pelitinib-d6

Pelitinib-d6

カタログ番号: B12411438
分子量: 474.0 g/mol
InChIキー: WVUNYSQLFKLYNI-OTHCMBSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pelitinib-d6 is a deuterated form of Pelitinib, a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR). Pelitinib is being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers .

化学反応の分析

Pelitinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pelitinib-d6 has several scientific research applications, including:

作用機序

Pelitinib-d6 exerts its effects by irreversibly inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) and Akt signaling pathways .

類似化合物との比較

Pelitinib-d6 is unique due to its deuterated nature, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated Pelitinib. Similar compounds include other EGFR inhibitors such as:

    Gefitinib: A reversible EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Another reversible EGFR inhibitor with applications in lung and pancreatic cancers.

    Afatinib: An irreversible EGFR inhibitor similar to Pelitinib, used in the treatment of non-small cell lung cancer.

These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications .

特性

分子式

C24H23ClFN5O2

分子量

474.0 g/mol

IUPAC名

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3

InChIキー

WVUNYSQLFKLYNI-OTHCMBSRSA-N

異性体SMILES

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)F)Cl)OCC)C([2H])([2H])[2H]

正規SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。